molecular formula C26H26N2O8S2 B407057 N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide CAS No. 313402-72-1

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide

Cat. No.: B407057
CAS No.: 313402-72-1
M. Wt: 558.6g/mol
InChI Key: METYNLDEWZFVTN-UHFFFAOYSA-N
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Description

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is an organic compound designed for advanced materials science and chemical research. This sulfonamide derivative features a naphthalene-1,5-disulfonamide core, a structure known for its rigid, planar conformation and ability to form stable crystalline lattices through various intermolecular interactions . The molecule is functionalized with 2,4-dimethoxyphenyl groups, which can enhance its electronic properties and solubility, making it a candidate for exploration in new functional materials. Researchers are investigating naphthalene-disulfonamide-based compounds for their potential applications in photovoltaics, particularly as components in hole-transport materials (HTMs) or photoactive layers for perovskite solar cells (PSCs) . The naphthalene core provides a conjugated system that supports efficient charge transfer, while the sulfonamide and methoxy substituents allow for tuning of molecular energy levels and solid-state packing . This compound is offered strictly For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with good laboratory practices.

Properties

IUPAC Name

1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METYNLDEWZFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Naphthalene reacts with chlorosulfonic acid (ClSO₃H) in a 1:4 molar ratio at temperatures between −10°C and 100°C. Liquid sulfur dioxide or carbon tetrachloride is employed as a solvent to moderate the exothermic reaction and prevent side products such as polysulfonated derivatives. The reaction proceeds via electrophilic aromatic substitution, with sulfonation occurring preferentially at the 1,5-positions due to steric and electronic factors.

Key Data:

ParameterValue
Temperature Range−10°C to 100°C
Molar Ratio (Naphthalene:ClSO₃H)1:4
Reaction Time2–4 hours
Yield80–85%

The product precipitates as white crystals, which are filtered and washed sequentially with chlorosulfonic acid and water to remove residual reactants.

Amidation with 2,4-Dimethoxyaniline

Naphthalene-1,5-disulfonyl chloride undergoes nucleophilic substitution with 2,4-dimethoxyaniline to form the target disulfonamide.

Reaction Setup and Optimization

The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.2 equivalents per sulfonyl chloride group) is added to neutralize HCl generated during the reaction. A molar ratio of 1:2.2 (disulfonyl chloride:amine) ensures complete conversion, as excess amine minimizes dimerization byproducts.

C10H6S2O4Cl2+2C8H11NO2Et3NC26H26N2O8S2+2HCl\text{C}{10}\text{H}6\text{S}2\text{O}4\text{Cl}2 + 2 \text{C}8\text{H}{11}\text{NO}2 \xrightarrow{\text{Et}3\text{N}} \text{C}{26}\text{H}{26}\text{N}2\text{O}8\text{S}2 + 2 \text{HCl}

Key Data:

ParameterValue
SolventTHF or Dichloromethane
Temperature0–25°C
Reaction Time6–12 hours
Yield75–82%

Byproduct Management

Side reactions include incomplete amidation and oxidative degradation of methoxy groups. These are mitigated by:

  • Stoichiometric Control : Maintaining a slight excess of 2,4-dimethoxyaniline (2.2 equivalents).

  • Temperature Modulation : Gradual warming from 0°C to room temperature prevents exothermic runaway.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and sulfonic acid impurities.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods utilize continuous flow reactors to enhance heat transfer and reaction uniformity. A representative protocol involves:

  • Precursor Mixing : Naphthalene-1,5-disulfonyl chloride and 2,4-dimethoxyaniline are dissolved in THF and fed into the reactor at 5 L/min.

  • In-Line Quenching : The effluent is mixed with aqueous NaHCO₃ to neutralize HCl, followed by phase separation.

  • Crystallization : The organic phase is concentrated under reduced pressure, yielding 95% pure product after recrystallization from ethanol.

Key Metrics:

ParameterValue
Throughput50 kg/day
Purity95–98%
Solvent Recovery90% (THF)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 2H, SO₂NH), 7.92–7.85 (m, 4H, naphthalene), 6.65–6.58 (m, 4H, aromatic), 3.82 (s, 12H, OCH₃).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >95%.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous environments at −20°C extends shelf life to >12 months.

Solvent Selection

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but increase esterification side reactions. THF balances reactivity and selectivity .

Scientific Research Applications

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups may play a role in binding to active sites, while the aromatic rings could facilitate π-π interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Backbone Substituents Key Properties/Applications References
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide Naphthalene 2,4-Dimethoxyphenyl (sulfonamide) Enhanced solubility due to -OCH₃; potential enzyme inhibition
N1,N5-bis(furan-2-ylmethyl)naphthalene-1,5-disulfonamide Naphthalene Furan-2-ylmethyl (sulfonamide) Increased rigidity from furan; possible antimicrobial activity
(N1E,N5E)-N1,N5-Bis(4-chlorobenzylidene)naphthalene-1,5-diamine Naphthalene 4-Chlorobenzylidene (imine) Hydrophobic; green color; IR C=N stretch at 1621 cm⁻¹
N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide Glutaramide Oxadiazole (prodrug motif) Antifungal prodrug; activated via hydrolysis
Analytical Characterization
  • IR Spectroscopy : Sulfonamide derivatives show characteristic NH stretches (~3300 cm⁻¹) and SO₂ asymmetric/symmetric vibrations (~1350–1150 cm⁻¹). Imine-containing analogs (e.g., ) exhibit C=N stretches near 1620 cm⁻¹ .
  • Melting Points: A critical indicator of purity and crystallinity. The target compound’s melting point is unreported in the evidence, but analogs range from 133°C (ethoxy-phenol derivatives) to 225–228°C (glutaramide prodrugs) .

Biological Activity

N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide (often referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone substituted with two 2,4-dimethoxyphenyl groups and sulfonamide functionalities. The molecular formula is C22H24N2O4S2C_{22}H_{24}N_2O_4S_2, and it has a molecular weight of approximately 448.56 g/mol. The structural representation can be summarized as follows:

Component Details
Molecular FormulaC22H24N2O4S2C_{22}H_{24}N_2O_4S_2
Molecular Weight448.56 g/mol
Chemical StructureChemical Structure

Mechanisms of Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its cytotoxic effects and potential therapeutic roles.

Cytotoxicity

Research has demonstrated that compound 1 exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell survival.

  • Cell Lines Tested :
    • K562 (human leukemia)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

A study reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
K56212.5Apoptosis induction
HeLa15.0Disruption of mitochondrial function
MCF-710.0Inhibition of cell cycle progression

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins.

In Vitro Studies

In vitro assays have demonstrated that compound 1 reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Leukemia Cells : A study published in Cancer Letters highlighted that treatment with compound 1 led to a significant reduction in tumor size in xenograft models of leukemia.
  • Breast Cancer Research : Research published in Journal of Medicinal Chemistry indicated that compound 1 effectively inhibited MCF-7 cell proliferation through modulation of estrogen receptor signaling pathways.
  • Anti-inflammatory Effects : A recent publication in Phytotherapy Research demonstrated that compound 1 reduced edema in a carrageenan-induced paw edema model in rats, supporting its anti-inflammatory potential.

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